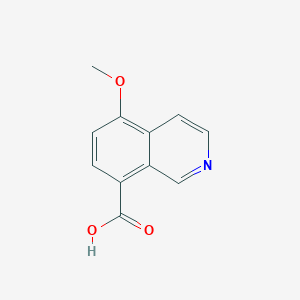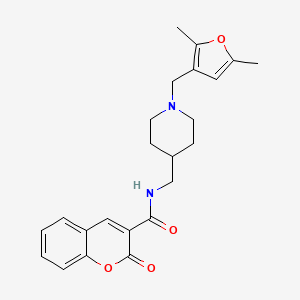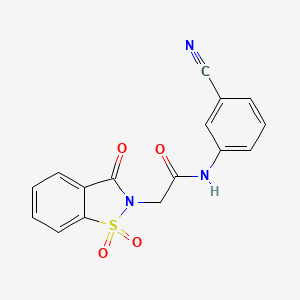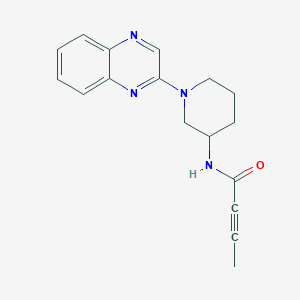![molecular formula C18H23N5O2 B2544861 2-[[1-[(3-Propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile CAS No. 2379984-76-4](/img/structure/B2544861.png)
2-[[1-[(3-Propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups, including a 1,2,4-oxadiazole ring, a piperidine ring, and a pyridine ring . The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .
Molecular Structure Analysis
The structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .Chemical Reactions Analysis
1,2,4-Oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, imidazole, a similar heterocyclic compound, is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Synthesis and Characterization
The synthesis of novel pyridine derivatives, including those with structural similarities to the compound , has been a significant area of research. Studies have detailed the synthesis processes, including three-component reactions and the characterization of these compounds through techniques like NMR, MS, and X-ray diffraction. These efforts aim to expand the library of pyridine-based compounds for further applications in various fields, such as materials science and medicinal chemistry. For example, the work by Feng (2011) and Cetina et al. (2010) explores the synthesis and characterization of pyridine derivatives, highlighting the methodologies for constructing these complex molecules and analyzing their structures (Wu Feng, 2011), (M. Cetina, Marina Tranfić, I. Sviben, Marijana Jukić, 2010).
Spectroscopic and Structural Analysis
Further research delves into the detailed spectroscopic and structural analysis of pyridine derivatives, employing various techniques to understand their chemical and physical properties. The optical properties, such as UV–vis absorption and fluorescence spectroscopy, have been studied to understand the effects of different substituents on the compounds' behavior. This research is crucial for developing new materials with specific optical properties for applications in sensing, imaging, or electronics (M. Cetina, Marina Tranfić, I. Sviben, Marijana Jukić, 2010).
Applications in Material Science and Corrosion Inhibition
The derivatives of pyridine, including those structurally related to the compound of interest, have shown potential applications in material science, particularly as corrosion inhibitors. The study of their effects on various metals and conditions helps in developing more efficient and environmentally friendly corrosion inhibitors. This line of research is exemplified by studies exploring the corrosion inhibition properties of pyrazolo pyridine derivatives on metals like copper, offering insights into the mechanisms of corrosion inhibition and the potential for industrial applications (Sudheer, M. Quraishi, 2015).
Mechanism of Action
properties
IUPAC Name |
2-[[1-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-13(2)18-21-17(25-22-18)11-23-7-3-4-15(10-23)12-24-16-8-14(9-19)5-6-20-16/h5-6,8,13,15H,3-4,7,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLXCJGEWXLEQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)CN2CCCC(C2)COC3=NC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-yl)methoxy]pyridine-4-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Pyrazol-4-yl-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2544779.png)


![5-[(Methylamino)methyl]-3-phenyl-1,3-oxazolidin-2-one hydrochloride](/img/structure/B2544785.png)
![2-[3-(3-Methylphenyl)pyrazolyl]ethylamine](/img/structure/B2544786.png)




![2-{[3-cyano-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2544796.png)



